molecular formula C31H32N6O6S2 B2425698 ETHYL 2-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 393850-26-5

ETHYL 2-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2425698
CAS No.: 393850-26-5
M. Wt: 648.75
InChI Key: XLLQCYHVYSSLHL-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[4-(2,3-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring and the attachment of the dimethylphenyl and nitrobenzoyl groups. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[4-(2,3-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or biochemical studies.

    Medicine: The compound’s potential biological activity could make it useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s properties could make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which ETHYL 2-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific interactions with molecular targets. These could include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound’s effects could involve modulation of specific biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include other triazole-containing compounds, cyclopenta[b]thiophene derivatives, and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific properties or activities not found in other similar compounds. This could include unique reactivity, biological activity, or physical properties that make it particularly useful for certain applications.

Properties

IUPAC Name

ethyl 2-[[2-[[4-(2,3-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O6S2/c1-5-43-30(40)27-21-9-7-11-24(21)45-29(27)33-26(38)16-44-31-35-34-25(36(31)22-10-6-8-17(2)19(22)4)15-32-28(39)20-13-12-18(3)23(14-20)37(41)42/h6,8,10,12-14H,5,7,9,11,15-16H2,1-4H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLQCYHVYSSLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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